molecular formula C17H15N3O4S B2406375 (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1147652-49-0

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2406375
CAS No.: 1147652-49-0
M. Wt: 357.38
InChI Key: KSABTCCKERDLIG-UHFFFAOYSA-N
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Description

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an imidazolidinone ring, a phenyl group, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Coupling: The final step involves coupling the imidazolidinone intermediate with the phenylethenesulfonamide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethanesulfonamide
  • N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylpropenesulfonamide
  • N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylbutenesulfonamide

Uniqueness

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenylethenesulfonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-16-12-18-17(22)20(16)15-8-4-7-14(11-15)19-25(23,24)10-9-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,18,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSABTCCKERDLIG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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